molecular formula C13H15ClO5 B8509336 Diethyl 2-(4-chlorophenoxy)malonate

Diethyl 2-(4-chlorophenoxy)malonate

Cat. No.: B8509336
M. Wt: 286.71 g/mol
InChI Key: JJQHMFJEJRHLGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(4-chlorophenoxy)malonate is a useful research compound. Its molecular formula is C13H15ClO5 and its molecular weight is 286.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15ClO5

Molecular Weight

286.71 g/mol

IUPAC Name

diethyl 2-(4-chlorophenoxy)propanedioate

InChI

InChI=1S/C13H15ClO5/c1-3-17-12(15)11(13(16)18-4-2)19-10-7-5-9(14)6-8-10/h5-8,11H,3-4H2,1-2H3

InChI Key

JJQHMFJEJRHLGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)OC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 38.6 g (0.3 mole) of 4-chlorophenol, 70 g (0.36 mole) of diethylchloromalonate and 69.1 g (0.5 mole) of anhydrous potassium carbonate in 750 ml of acetone was heated at reflux for 48 hr, cooled, filtered and the filtrate concentrated. The residue was diluted with 250 ml of ethyl ether and was washed successively with two 100 ml portions of a 1% NaOH solution, once with H2O and once with brine, dried (sodium sulfate) and concentrated to give an oil which gradually crystallized. The solid was triturated with petroleum ether (30°-60° C.), collected by filtration and dried to yield 72.6 g (84%) of white solid. An analytical sample, mp 43.5°-45° C. (lit. mp 58°-60° C.), was recrystallized from petroleum ether (60°-110° C.).
Quantity
38.6 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Yield
84%

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